(4R,4aR,7aR,12bS)-9-hydroxy-3-prop-2-enyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;dihydrochloride
(4R,4aR,7aR,12bS)-9-hydroxy-3-prop-2-enyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;dihydrochloride
Brand Name:
Vulcanchem
CAS No.:
126663-39-6
VCID:
VC0159630
InChI:
InChI=1S/C19H21NO3.C19H27NO.2ClH/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20;1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;;/h2-3,5,12-13,18,21H,1,4,6-10H2;5-7,12,14,18,21H,8-11H2,1-4H3;2*1H/t12-,13+,18-,19-;14-,18+,19+;;/m01../s1
SMILES:
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4.Cl.Cl
Molecular Formula:
C38H50Cl2N2O4
Molecular Weight:
669.7 g/mol
(4R,4aR,7aR,12bS)-9-hydroxy-3-prop-2-enyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;dihydrochloride
CAS No.: 126663-39-6
Cat. No.: VC0159630
Molecular Formula: C38H50Cl2N2O4
Molecular Weight: 669.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126663-39-6 |
|---|---|
| Molecular Formula | C38H50Cl2N2O4 |
| Molecular Weight | 669.7 g/mol |
| IUPAC Name | (4R,4aR,7aR,12bS)-9-hydroxy-3-prop-2-enyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;dihydrochloride |
| Standard InChI | InChI=1S/C19H21NO3.C19H27NO.2ClH/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20;1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;;/h2-3,5,12-13,18,21H,1,4,6-10H2;5-7,12,14,18,21H,8-11H2,1-4H3;2*1H/t12-,13+,18-,19-;14-,18+,19+;;/m01../s1 |
| Standard InChI Key | SUPXNVKKFDZJHJ-GGIGFXPDSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4.Cl.Cl |
| SMILES | CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4.Cl.Cl |
| Canonical SMILES | CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4.Cl.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator